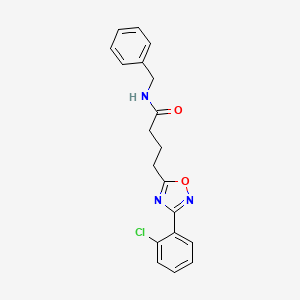
(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-Methyl-8-quinolinol , which is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 8-Hydroxy-2-methylquinoline have been used in the preparation of various complexes . For instance, a heteropoly acid based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) . These techniques can provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. As an example, 8-Hydroxy-2-methylquinoline has been used as a catalyst in the ketalization of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, boiling point, solubility, and stability can be determined .作用機序
Target of Action
Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate is currently unavailable . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Thiophene derivatives have been associated with various biological activities, indicating that they can induce a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
実験室実験の利点と制限
One of the main advantages of (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate is its potential as a novel anti-cancer agent. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its effects on key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound and its derivatives.
合成法
There are several methods for synthesizing (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate, including the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid chloride in the presence of a base, or the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The most common method involves the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid in the presence of a base, followed by esterification with methyl iodide.
科学的研究の応用
(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety information may include hazards related to environmental impact, storage conditions, and personal protective equipment .
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-20-16(19)13-6-3-7-21-13/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODXGBQVFUTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)



